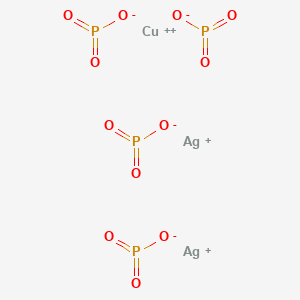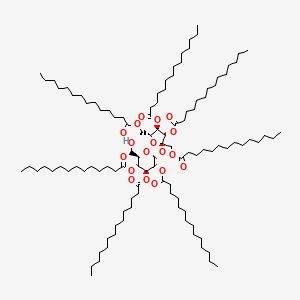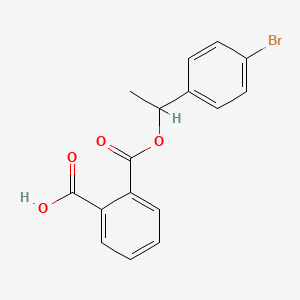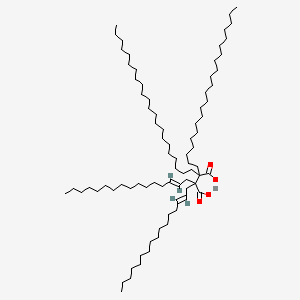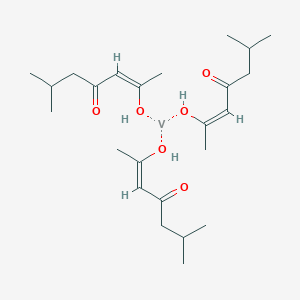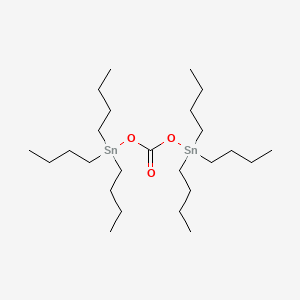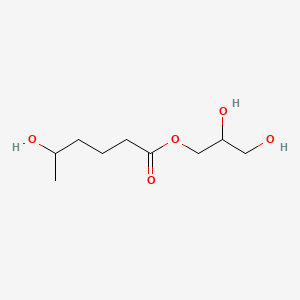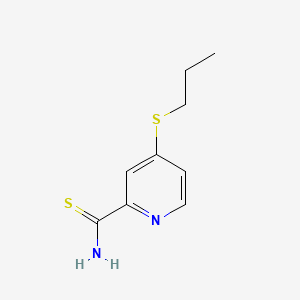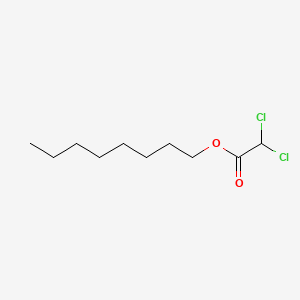
Octyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is formed by the esterification of dichloroacetic acid with octanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl dichloroacetate can be synthesized through the esterification reaction between dichloroacetic acid and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Octyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dichloroacetic acid and octanol.
Reduction: The compound can be reduced to form octyl acetate and hydrochloric acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Dichloroacetic acid and octanol.
Reduction: Octyl acetate and hydrochloric acid.
Substitution: Various substituted octyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octyl dichloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to alter cellular metabolism.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of octyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which leads to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, altering the energy metabolism of cells. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth by targeting cancer cell metabolism .
Comparación Con Compuestos Similares
Octyl dichloroacetate can be compared with other dichloroacetates, such as:
Dichloroacetic acid: The parent compound, known for its strong acidity and potential therapeutic effects.
Trichloroacetic acid: Another member of the chloroacetic acids family, used in various chemical processes and as a reagent in biochemistry.
Chloroacetic acid: A simpler analogue with one chlorine atom, used in the production of various chemicals.
This compound is unique due to its ester structure, which imparts different physical and chemical properties compared to its parent acid and other related compounds .
Propiedades
Número CAS |
83004-98-2 |
|---|---|
Fórmula molecular |
C10H18Cl2O2 |
Peso molecular |
241.15 g/mol |
Nombre IUPAC |
octyl 2,2-dichloroacetate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3 |
Clave InChI |
HBWBXXRQGCFPRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


